REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]2[CH:10]=[CH:9][N:8]=[CH:7][C:6]=12.[CH3:11][C:12]1([CH3:28])[C:16]([CH3:18])([CH3:17])[O:15][B:14](C2C=NN3C=CC=CC=23)[O:13]1>>[CH3:11][C:12]1([CH3:28])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:2]2[CH:3]=[N:4][N:5]3[CH:10]=[CH:9][N:8]=[CH:7][C:6]=23)[O:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN2C1C=NC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN2C1C=CC=C2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiating the reaction mixture at 100° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification in the next synthetic step
|
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NN2C1C=NC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |